REACTION_CXSMILES
|
[CH:1]1([C:5](O)=O)[CH2:4][CH2:3][CH2:2]1.C(Cl)(=O)C(Cl)=O.Cl.[NH2:15][NH:16][C:17]([NH2:19])=[O:18].C(N(CC)CC)C.[OH-].[Na+].S(=O)(=O)(O)O>C(Cl)Cl.O.CN(C=O)C>[CH:1]1([C:5]2[NH:19][C:17](=[O:18])[NH:16][N:15]=2)[CH2:2][CH2:3][CH2:4]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
Cl.NNC(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −10° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent from the reaction mixture was completely evaporated to a light
|
Type
|
CUSTOM
|
Details
|
The solvent from the reaction mixture was completely removed
|
Type
|
STIRRING
|
Details
|
the residue was stirred in MeCN (100 mL) for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at 100° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
The solids were collected
|
Type
|
WASH
|
Details
|
washed sparingly with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C1=NNC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 61.4% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |